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molecular formula C12H10N2O B8373794 Indoaniline

Indoaniline

Cat. No. B8373794
M. Wt: 198.22 g/mol
InChI Key: AQGWPXKACQPGDI-UHFFFAOYSA-N
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Patent
US04675130

Procedure details

0.02 mole (0.246 g) 3-amino-6-methyl phenol is dissolved in 30 cc water to which 5 cc ammonia 22° Be were added. To this solution there is added 0.02 mole (0.332 g) 2,5-dimethoxy benzoquinone diimine from the first stage in solution in 60 cc water. The mixture is agitated for 20 minutes. Thereafter the reaction mixture is filtered off, yielding 0.125 g of said indoaniline which exhibits a melting point of 104°.
Quantity
0.246 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2,5-dimethoxy benzoquinone diimine
Quantity
0.332 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([OH:9])[C:5](C)=[CH:6][CH:7]=1.CO[C:12]1[C:13](=[NH:21])[CH:14]=[C:15](OC)[C:16](=[NH:18])[CH:17]=1>O.N>[CH:2]1[C:7](=[N:18][C:16]2[CH:17]=[CH:12][C:13]([NH2:21])=[CH:14][CH:15]=2)[CH:6]=[CH:5][C:4](=[O:9])[CH:3]=1

Inputs

Step One
Name
Quantity
0.246 g
Type
reactant
Smiles
NC=1C=C(C(=CC1)C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
N
Step Two
Name
2,5-dimethoxy benzoquinone diimine
Quantity
0.332 g
Type
reactant
Smiles
COC=1C(C=C(C(C1)=N)OC)=N
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is agitated for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
Thereafter the reaction mixture is filtered off

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.125 g
YIELD: CALCULATEDPERCENTYIELD 3.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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